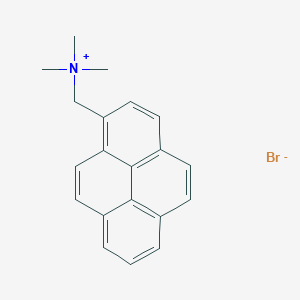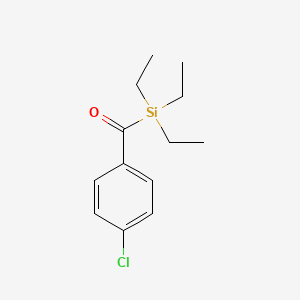
Silane, (4-chlorobenzoyl)triethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (4-chlorobenzoyl)triethyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and a 4-chlorobenzoyl group. This compound is notable for its applications in organic synthesis, particularly as a reducing agent and a precursor to silyl ethers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-chlorobenzoyl)triethyl- typically involves the reaction of triethylchlorosilane with an appropriate reducing agent. One common method employs lithium aluminum hydride (LiAlH4), which reduces triethylchlorosilane to triethylsilane while liberating aluminum chloride and hydrogen gas . This reaction requires careful control of reaction conditions, such as temperature and pressure, to achieve high yields and purity levels.
Industrial Production Methods
In industrial settings, the production of Silane, (4-chlorobenzoyl)triethyl- often involves large-scale reactions using similar reducing agents. The process is optimized to ensure high efficiency and minimal byproduct formation. Industrial production methods may also incorporate advanced purification techniques to obtain the compound in its purest form.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (4-chlorobenzoyl)triethyl- undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in the reduction of aldehydes, ketones, and imines.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Common reagents used in reactions involving Silane, (4-chlorobenzoyl)triethyl- include:
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Triflic acid: Employed in deoxygenative transformations of ketones into alkenes.
Major Products Formed
The major products formed from reactions involving Silane, (4-chlorobenzoyl)triethyl- include:
Silyl ethers: Formed through hydrosilylation reactions.
Applications De Recherche Scientifique
Silane, (4-chlorobenzoyl)triethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and a hydride source in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Plays a critical role in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in various industrial processes, including the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of Silane, (4-chlorobenzoyl)triethyl- primarily involves the reactivity of the silicon-hydrogen (Si-H) bond. This bond acts as a hydride donor in many reactions, facilitating the reduction of carbonyl compounds, nitriles, and imines . The Si-H bond is also involved in radical initiations, where it can donate hydrogen to facilitate various polymerizations and coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Silane, (4-chlorobenzoyl)triethyl- include:
Triethylsilane: A trialkylsilane with similar reducing properties.
Trimethylsilane: Another trialkylsilane used in hydrosilylation reactions.
Uniqueness
Silane, (4-chlorobenzoyl)triethyl- is unique due to the presence of the 4-chlorobenzoyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific functional group transformations.
Propriétés
Numéro CAS |
461051-93-4 |
|---|---|
Formule moléculaire |
C13H19ClOSi |
Poids moléculaire |
254.83 g/mol |
Nom IUPAC |
(4-chlorophenyl)-triethylsilylmethanone |
InChI |
InChI=1S/C13H19ClOSi/c1-4-16(5-2,6-3)13(15)11-7-9-12(14)10-8-11/h7-10H,4-6H2,1-3H3 |
Clé InChI |
XHRFWOWTYOSOGE-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)
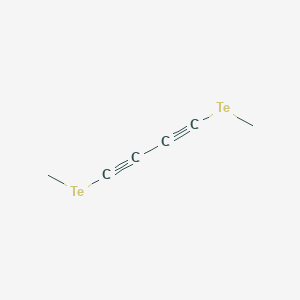
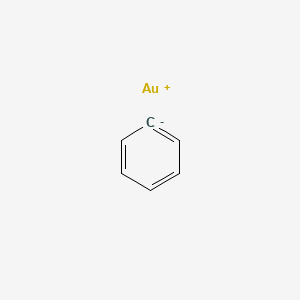
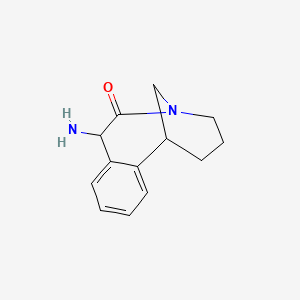
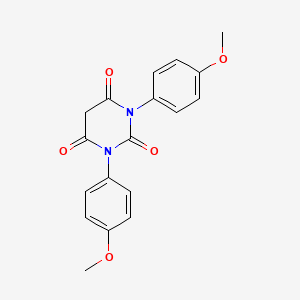
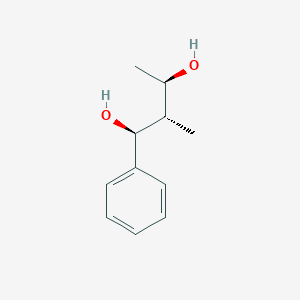
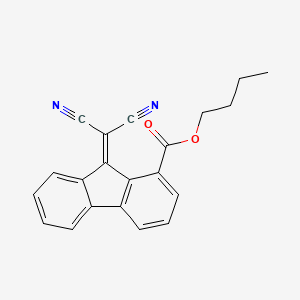
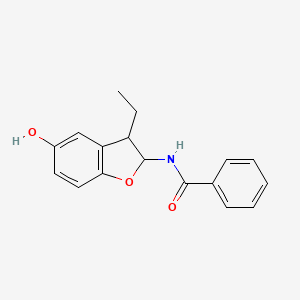
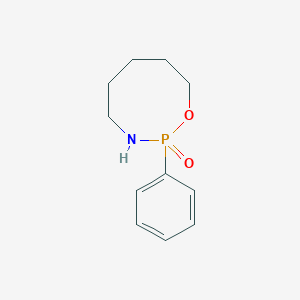
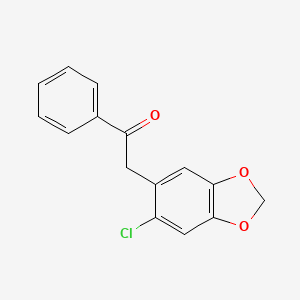
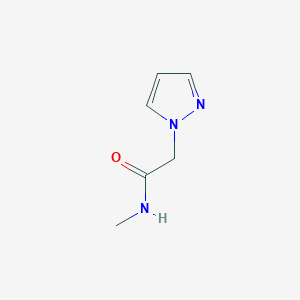
![{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B14252345.png)
